molecular formula C16H9N3O3S B11320730 N-(2,1,3-benzothiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide

N-(2,1,3-benzothiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide

Katalognummer: B11320730
Molekulargewicht: 323.3 g/mol
InChI-Schlüssel: WLRYZTHSFGMBIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,1,3-benzothiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide: is a complex organic compound that combines the structural features of benzothiadiazole and chromene

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2H-chromene-3-carboxylic acid with 2,1,3-benzothiadiazole-5-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiadiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzothiadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2,1,3-benzothiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromene moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Wirkmechanismus

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The benzothiadiazole moiety can interact with various enzymes and receptors, modulating their activity. The chromene moiety contributes to the compound’s ability to intercalate with DNA, affecting gene expression and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to its dual structural features of benzothiadiazole and chromene, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in scientific research and industry.

Eigenschaften

Molekularformel

C16H9N3O3S

Molekulargewicht

323.3 g/mol

IUPAC-Name

N-(2,1,3-benzothiadiazol-5-yl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C16H9N3O3S/c20-15(17-10-5-6-12-13(8-10)19-23-18-12)11-7-9-3-1-2-4-14(9)22-16(11)21/h1-8H,(H,17,20)

InChI-Schlüssel

WLRYZTHSFGMBIW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC4=NSN=C4C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.